Ammonium paramolybdate

概要

説明

Ammonium paramolybdate, also known as ammonium heptamolybdate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄. It is commonly encountered as a tetrahydrate and is a colorless solid. This compound is widely used in various industrial and scientific applications due to its unique properties and versatility .

準備方法

Ammonium paramolybdate can be synthesized by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (NH₃) and then evaporating the solution at room temperature. As the solution evaporates, the excess ammonia escapes, resulting in the formation of six-sided transparent prisms of the tetrahydrate form of this compound . Industrially, this compound is produced as an intermediate product in the hydrometallurgical process of molybdenum using ammonia solution .

化学反応の分析

Thermal Decomposition

Upon heating, ammonium paramolybdate undergoes stepwise decomposition, releasing NH₃ and H₂O, ultimately forming MoO₃. The pathway is temperature-dependent:

| Step | Temperature Range | Reaction | Product |

|---|---|---|---|

| 1 | 90–100°C | (NH₄)₆Mo₇O₂₄·4H₂O → (NH₄)₄Mo₅O₁₇ + 2NH₃ + 21H₂O | Anhydrous ammonium molybdate |

| 2 | 190–575°C | (NH₄)₄Mo₅O₁₇ → 5MoO₃ + 4NH₃ + 2H₂O | Molybdenum trioxide (MoO₃) |

| 3 | >575°C | MoO₃ + NH₃ → MoO₂ + N₂ + H₂O (self-reduction via residual ammonia) | Molybdenum dioxide (MoO₂) |

At 575°C, residual ammonia in intermediate phases like (NH₄)₄Mo₅O₁₇ facilitates partial self-reduction, achieving up to 18% conversion to MoO₂ without external reductants .

Reaction with Acids

In acidic environments, this compound reacts to form molybdic acid (H₂MoO₄) and ammonium salts:

text(NH₄)₆Mo₇O₂₄ + 14HCl → 7H₂MoO₄ + 6NH₄Cl + 4H₂O

This reaction is pivotal in analytical chemistry for detecting phosphates and arsenates, where molybdic acid forms colored complexes . The pH of concentrated solutions stabilizes between 5–6 .

Reduction Reactions

Under hydrogen flow, this compound derivatives reduce to molybdenum metal:

textMoO₃ + 3H₂ → Mo + 3H₂O (Two-stage reduction: MoO₃ → MoO₂ → Mo)

Direct reduction of (NH₄)₄Mo₅O₁₇ with H₂ at 575°C achieves 100% conversion to MoO₂ within 30 minutes, outperforming pure MoO₃ reduction rates (80% under similar conditions) .

Solid-Gas Phase Transformations

Recent studies demonstrate stoichiometric reactions between ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃) and NH₄HCO₃ to yield paramolybdate:

text(NH₄)₂Mo₄O₁₃ + NH₄HCO₃ → (NH₄)₆Mo₇O₂₄·4H₂O + CO₂↑

This method avoids traditional sublimation routes, enhancing sustainability .

Key Research Findings

-

Morphology Changes : Thermal decomposition transforms crystalline paramolybdate into platelet-shaped MoO₂, critical for metallurgical applications .

-

Self-Reduction Efficiency : Residual ammonia in (NH₄)₄Mo₅O₁₇ reduces hydrogen consumption by 18% during MoO₂ production, optimizing industrial processes .

科学的研究の応用

Analytical Chemistry

Role as an Analytical Reagent

Ammonium paramolybdate is widely used as an analytical reagent for detecting and quantifying phosphates, silicates, arsenates, and lead in aqueous solutions. This capability is crucial in environmental monitoring, particularly in assessing water quality in rivers and seas .

Table 1: Analytical Applications of this compound

| Application | Description | Importance |

|---|---|---|

| Phosphate Detection | Forms a colored complex with phosphates | Essential for water quality analysis |

| Silicate Measurement | Used in silicate analysis through colorimetric methods | Vital for geological and environmental studies |

| Arsenate Detection | Confirmatory test for arsenic in water samples | Important for public health monitoring |

Environmental Applications

Photocatalysis and Water Purification

this compound has been investigated for its photocatalytic properties, particularly in the degradation of organic pollutants in water. It is often combined with other materials like titanium dioxide (TiO2) to enhance photocatalytic efficiency .

Case Study: Photocatalytic Water Treatment

A study demonstrated that composites of this compound with TiO2 significantly improved the degradation rates of common pollutants under UV light exposure. The results indicated a reduction of contaminants by over 90% within a few hours of treatment, showcasing its potential for practical applications in wastewater treatment .

Industrial Applications

Catalyst in Chemical Reactions

In industrial settings, this compound serves as a catalyst for various reactions, including desulfurization processes in petroleum refining and the production of molybdenum metal . Its role as a catalyst is particularly important due to its ability to facilitate reactions at lower temperatures while maintaining high efficiency.

Table 2: Industrial Uses of this compound

| Application | Description | Industry |

|---|---|---|

| Desulfurization | Catalyzes the removal of sulfur from hydrocarbons | Petroleum refining |

| Molybdenum Production | Key intermediate for producing molybdenum metal | Metallurgy |

| Electroplating | Used in electroplating processes | Electronics and manufacturing |

Medical Applications

Use in Toxicology Testing

this compound has been utilized in toxicology, particularly as a confirmatory test for aluminum phosphide poisoning. It reacts with phosphine gas released during aluminum phosphide decomposition, aiding in the diagnosis of poisoning cases .

Case Study: Aluminum Phosphide Poisoning

In clinical settings, this compound was employed to confirm cases of aluminum phosphide poisoning through a specific colorimetric reaction. This application highlights its importance not only in analytical chemistry but also in medical diagnostics .

Research Innovations

Recent studies have explored the thermal decomposition of this compound to produce molybdenum oxides, which are valuable in various applications such as catalysis and materials science. The self-reduction properties of ammonium molybdates during thermal treatment have been investigated to optimize the production of molybdenum metal from its compounds .

Table 3: Research Innovations Involving this compound

| Research Focus | Findings | Implications |

|---|---|---|

| Thermal Decomposition | Produces MoO3 and reduces reaction time | Enhances efficiency in molybdenum production |

| Self-Reduction Properties | Residual ammonia acts as a reductant | Potentially lowers costs and improves yields |

作用機序

The mechanism of action of ammonium paramolybdate involves its role as a source of molybdenum, which is an essential element in various enzymes. Molybdenum is present in enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, where it acts as a cofactor and plays a crucial role in the catalytic activity of these enzymes . These enzymes are involved in important metabolic pathways, including the oxidation of purines, the detoxification of sulfites, and the metabolism of aldehydes.

類似化合物との比較

Ammonium paramolybdate is often compared with other molybdenum compounds such as ammonium orthomolybdate ((NH₄)₂MoO₄), ammonium dimolybdate ((NH₄)₂Mo₂O₇), and potassium paramolybdate (K₆Mo₇O₂₄) . While these compounds share some similarities in their chemical properties and applications, this compound is unique due to its specific structure and the presence of the heptamolybdate hexaanion. This unique structure makes it particularly useful in the preparation of various molybdenum-based catalysts and materials .

生物活性

Ammonium paramolybdate, also known as ammonium heptamolybdate, is an inorganic compound with the formula . It is a significant source of molybdenum, an essential trace element in biological systems. This article explores the biological activity of this compound, including its roles in enzymatic functions, potential therapeutic applications, and its use in analytical chemistry.

This compound is typically encountered as a colorless solid. The compound crystallizes in a tetrahydrate form and has a pH range of 5 to 6 in concentrated solutions. Its structure consists of octahedral Mo centers coordinated by oxide ligands, which can be terminal or bridging .

Biological Importance of Molybdenum

Molybdenum plays a crucial role in various biological processes. It is a cofactor for several enzymes, including:

- Xanthine oxidase : Involved in purine metabolism.

- Sulfite oxidase : Essential for sulfur metabolism.

- Aldehyde oxidase : Participates in the oxidation of aldehydes.

Molybdenum facilitates oxygen transfer reactions and shuttles between oxidation states and , which are vital for enzymatic activity .

Therapeutic Applications

- Nutritional Supplementation : Molybdenum deficiency can lead to health issues such as kidney stones and other metabolic disorders. This compound is sometimes used in Total Parenteral Nutrition (TPN) to provide necessary molybdenum levels .

- Toxicology : The compound has been utilized in toxicological studies, particularly in diagnosing aluminum phosphide poisoning. The ammonium molybdate test serves as a confirmatory method for detecting phosphine gas released during aluminum phosphide decomposition .

Analytical Applications

This compound is widely employed as an analytical reagent due to its ability to form colored complexes with various anions. Its applications include:

- Phosphate Detection : It reacts with phosphates to form a blue complex, facilitating quantitative analysis in environmental samples .

- Negative Staining in Electron Microscopy : Used at concentrations of 3-5% for visualizing biological specimens under electron microscopy due to its electron-dense properties .

Case Study 1: Aluminum Phosphide Poisoning

A study highlighted the importance of ammonium molybdate in diagnosing aluminum phosphide poisoning. The test confirmed the presence of phosphine gas, which is critical for timely medical intervention .

Case Study 2: Enzymatic Activity

Research has shown that molybdenum-containing enzymes exhibit variable activity based on the availability of molybdenum sources like this compound. This has implications for understanding metabolic pathways and the impact of trace element availability on health .

Research Findings

Recent studies have focused on the thermal decomposition kinetics of this compound, revealing that it decomposes into various products at elevated temperatures, which can influence its biological activity and applications .

Data Table: Biological Roles of Molybdenum Enzymes

| Enzyme | Function | Molybdenum Role |

|---|---|---|

| Xanthine Oxidase | Purine metabolism | Catalyzes oxidation |

| Sulfite Oxidase | Sulfur metabolism | Electron transfer |

| Aldehyde Oxidase | Aldehyde oxidation | Substrate interaction |

特性

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7Mo.6H3N.6H2O.18O/h;;;;;;;6*1H3;6*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPRBYUXSYJORU-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

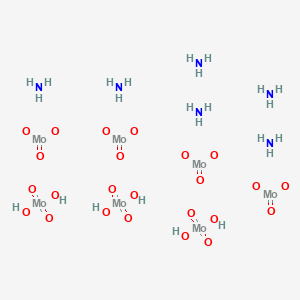

N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Mo7N6O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1163.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。